N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyridine, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a furan boronic acid with a pyridine halide in the presence of a palladium catalyst.
Attachment of the pyrazole ring: The intermediate is then reacted with a pyrazole derivative under nucleophilic substitution conditions to form the pyrazole-pyridine intermediate.
Formation of the benzamide moiety: Finally, the pyrazole-pyridine intermediate is coupled with a benzoyl chloride derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzamides, halobenzamides, and other substituted derivatives.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: Its derivatives can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. For example, as an anti-tubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting enzymes involved in cell wall synthesis . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing the bacteria from proliferating .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar core structure but includes a pyrazine and piperazine moiety, which may alter its biological activity.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of furan, pyridine, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-3-1-4-18(11-16)24-9-2-8-23-24)22-13-15-5-6-19(21-12-15)17-7-10-26-14-17/h1-12,14H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYRLNQNILCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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